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Compound of Interest

(R)-1-(2-Ethylphenyl)ethan-1-
Compound Name:
amine

Cat. No.: B15235764

Get Quote

Executive Summary

(R)-1-(2-Ethylphenyl)ethan-1-amine (CAS: 1212859-34-1), also known as (R)-1-(2-
ethylphenyl)ethylamine, is a high-value chiral building block used in the synthesis of

atropisomeric kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-
ethyl group, which provides significant steric bulk adjacent to the chiral center. In medicinal
chemistry, this "steric steering" is utilized to lock conformations of drug molecules into bioactive
states, improving potency and selectivity compared to their methyl-substituted analogs.

This guide outlines the critical parameters for its biocatalytic synthesis, downstream
processing, and enantiomeric purity analysis, addressing the specific challenges posed by the
bulky ortho-substitution.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification

IUPAC Name (1R)-1-(2-ethylphenyl)ethanamine
CAS Number 1212859-34-1

Molecular Formula C1oH1sN

Molecular Weight 149.23 g/mol

Chirality (R)-Enantiomer

Physical State

Colorless to pale yellow liquid

Boiling Point ~215°C (Predicted)
pKa ~9.5 (Conjugate acid)
N Soluble in MeOH, EtOH, DMSO, DCM,; slightly
Solubility ]
soluble in water.[1]
Skin Irritant (H315), Eye Irritant (H319). Handle
Key Hazard

with care.

Application Focus: Steric Steering in Drug Design

The utility of (R)-1-(2-ethylphenyl)ethan-1-amine extends beyond simple chirality. It is

frequently employed in Fragment-Based Drug Discovery (FBDD) for targets requiring

hydrophobic pocket occupation with restricted rotation.

» Kinase Inhibition: The ortho-ethyl group induces a "perpendicular" conformation of the phenyl

ring relative to the amine backbone. This is critical for fitting into the ATP-binding pockets of

kinases (e.g., MEK, PI3K) where flat molecules bind poorly.

» Chiral Resolution: Due to its high steric bulk, this amine is an effective resolving agent for

sterically congested racemic acids, often succeeding where phenethylamine fails.

Protocol A: Biocatalytic Synthesis via -

Transaminase
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Rationale: Traditional chemical synthesis (e.g., reductive amination) often yields racemates
requiring expensive resolution. Asymmetric hydrogenation is difficult due to the ortho-ethyl
steric hindrance. Biocatalysis using

-Transaminases (

-TA) is the superior method, offering >99% ee and mild conditions.

Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The enzyme binds the amine donor
(Isopropylamine), transfers the amino group to the cofactor (PLP

PMP), releases acetone, and then transfers the amine to the prochiral ketone substrate.

Workflow Diagram

___________________

Substrate:
1-(2-ethylphenyl)ethanone

3. Substrate Binding Enzyme-PMP 4. Stereoselective Transfer Product:
PLP -> PMP Complex (R)-1-(2-ethylphenyl)ethan-1-amine

Amine Donor:
Isopropylamine (1M)

Catalyst:
w-Transaminase (PLP)

1. Amination

2. Deamination Byproduct:

Acetone

Click to download full resolution via product page

Caption: Ping-Pong Bi-Bi mechanism for the transaminase-mediated asymmetric synthesis of
the target amine.

Step-by-Step Procedure

Materials:
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e Substrate: 1-(2-ethylphenyl)ethanone (50 mM)
e Enzyme: Commercial (R)-selective
-Transaminase (e.g., ATA-117 or variants engineered for bulky substrates).
e Donor: Isopropylamine (IPA) hydrochloride (1.0 M).
o Cofactor: Pyridoxal-5'-phosphate (PLP).
o Buffer: Potassium Phosphate (100 mM, pH 7.5).
Execution:

o Buffer Preparation: Dissolve PLP (1 mM final conc.) and IPA (1 M final conc.) in Potassium
Phosphate buffer. Adjust pH to 7.5 using 5M NaOH. Note: High IPA concentration drives the
equilibrium forward.

e Substrate Addition: Add 1-(2-ethylphenyl)ethanone dissolved in DMSO (10% v/v final DMSO
concentration) to the buffer.

o Critical: Ensure the ketone is fully emulsified or dissolved. The ortho-ethyl group increases
lipophilicity.

e Reaction Initiation: Add the

-Transaminase enzyme powder (10 g/L loading) or cell lysate.

e Incubation: Shake at 30°C / 150 rpm for 24 hours.

o Monitor: Check pH periodically; re-adjust to 7.5 if necessary (amine consumption can shift
pH).

e Quenching & Extraction: Stop reaction by adding 10M NaOH (pH > 12). Extract 3x with
MTBE (Methyl tert-butyl ether).

« Purification: Dry organic layer over MgSOea, filter, and concentrate. If necessary, purify via
flash chromatography (DCM/MeOH/NH4OH) or salt formation (HCI salt precipitation).
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Protocol B: Analytical Quality Control (Chiral HPLC)

Rationale: The ortho-ethyl group creates a "cleft" that requires specific chiral selectors.
Standard OD-H columns may show peak tailing. Immobilized Amylose-based phases
(Chiralpak IA/IC) are recommended for their robustness and ability to handle the steric

demand.

Method Decision Tree
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Sample: Crude (R)-Amine

Select Column:
Chiralpak IA or IC (Amylose)

:

Mobile Phase:
Heptane : EtOH : DEA
(90:10:0.1)

l

Run Isocratic @ 1.0 mL/min
Temp: 25°C

Rs>1.5 Rs<15
Report % ee Partial Overlap

Optimization:
1. Lower EtOH to 5%
2. Switch to IPA
3. Lower Temp to 15°C

Click to download full resolution via product page

Caption: Optimization workflow for chiral HPLC separation of sterically hindered ortho-
substituted amines.

Detailed HPLC Conditions
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e Column: Chiralpak IA or IC (5 pm, 4.6 x 250 mm). Immobilized phases are preferred to
prevent leaching with amine modifiers.

» Mobile Phase: n-Heptane / Ethanol / Diethylamine (DEA) [95 : 5: 0.1].

o Note: DEA is mandatory to suppress silanol interactions with the primary amine,
preventing tailing.

e Flow Rate: 1.0 mL/min.[3]

o Temperature: 25°C (Lower to 15°C if resolution is poor).

e Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).
o Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Acceptance Criteria:

o Enantiomeric Excess (ee): > 98.0% for pharmaceutical intermediates.[4]
e Purity (Area %): > 99.0%.[4][5]

Handling & Safety

o Storage: Store under nitrogen at 2-8°C. Amines readily absorb CO:z from air to form
carbamates.

o Compatibility: Avoid contact with strong oxidizers and acid chlorides unless reaction is
intended.

¢ Health: Use in a fume hood. The compound is a skin/eye irritant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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Contact our Ph.D. Support Team for a compatibility check
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